Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 198021-01-1
VCID: VC0171020
InChI: InChI=1S/C14H19NO4/c1-4-19-14(16)11-7-9-10(8-15-11)13(18-3)6-5-12(9)17-2/h5-6,11,15H,4,7-8H2,1-3H3
SMILES: CCOC(=O)C1CC2=C(C=CC(=C2CN1)OC)OC
Molecular Formula: C14H19NO4
Molecular Weight: 265.309

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS No.: 198021-01-1

Cat. No.: VC0171020

Molecular Formula: C14H19NO4

Molecular Weight: 265.309

* For research use only. Not for human or veterinary use.

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate - 198021-01-1

Specification

CAS No. 198021-01-1
Molecular Formula C14H19NO4
Molecular Weight 265.309
IUPAC Name ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Standard InChI InChI=1S/C14H19NO4/c1-4-19-14(16)11-7-9-10(8-15-11)13(18-3)6-5-12(9)17-2/h5-6,11,15H,4,7-8H2,1-3H3
Standard InChI Key HFXHWECLNXQJID-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC2=C(C=CC(=C2CN1)OC)OC

Introduction

Chemical Identity and Structure

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate belongs to the tetrahydroisoquinoline family, a class of compounds characterized by a partially hydrogenated isoquinoline ring system. The compound's structure consists of a benzene ring fused with a six-membered nitrogen-containing heterocycle, with two methoxy groups positioned at carbons 5 and 8, and an ethyl carboxylate group at position 3. This specific structural arrangement gives the compound its unique chemical and potentially biological properties. The tetrahydroisoquinoline scaffold is common in many natural and synthetic compounds with diverse pharmacological activities .

Nomenclature and Identifiers

The compound is officially named ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate according to IUPAC nomenclature. It has several synonyms in chemical databases and literature, reflecting slight variations in naming conventions. The compound is uniquely identified in chemical databases through various identifiers, which help researchers and professionals to reference it unambiguously in scientific communications .

Structural Representation

The molecular structure of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate features a 1,2,3,4-tetrahydroisoquinoline core with methoxy groups at positions 5 and 8, and an ethyl carboxylate group at position 3. The nitrogen atom at position 2 of the tetrahydroisoquinoline ring represents a key functional group that contributes to the compound's chemical reactivity and potential hydrogen bonding capabilities. The presence of methoxy groups adds lipophilicity and potential hydrogen bond acceptor sites, while the carboxylate group provides additional functionality for potential derivatization or interaction with biological targets .

Physical and Chemical Properties

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate possesses distinct physical and chemical properties that are important for understanding its behavior in various environments and applications. These properties are critical for predicting its solubility, stability, and potential interactions with biological systems. The available data on its physicochemical characteristics provide valuable insights for researchers working with this compound .

Basic Physical Properties

The compound exists as a solid at room temperature with a molecular weight of 265.30 g/mol. Its molecular formula is C14H19NO4, indicating 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. The exact mass of the compound is 265.13140809 Da, as computed by precise molecular mass calculations .

Table 1: Physical Properties of Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

PropertyValueMethod/Reference
Molecular Weight265.30 g/molComputed
Molecular FormulaC14H19NO4Computed
Exact Mass265.13140809 DaComputed
Physical StateSolidInferred from structure
CAS Number198021-01-1Chemical registry

Chemical Properties and Reactivity

The chemical reactivity of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is influenced by its functional groups. The secondary amine (NH) in the tetrahydroisoquinoline ring can participate in nucleophilic reactions and hydrogen bonding. The methoxy groups at positions 5 and 8 provide electron-donating effects to the aromatic ring, potentially enhancing certain reaction pathways. The ethyl carboxylate group represents another reactive center, capable of undergoing ester hydrolysis, transesterification, or reduction .

Table 2: Chemical Properties of Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

PropertyValueMethod/Reference
XLogP3-AA1.6Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count5Computed
Rotatable Bond Count5Computed
SMILES NotationCCOC(=O)C1CC2=C(C=CC(=C2CN1)OC)OCComputed
InChIInChI=1S/C14H19NO4/c1-4-19-14(16)11-7-9-10(8-15-11)13(18-3)6-5-12(9)17-2/h5-6,11,15H,4,7-8H2,1-3H3Computed

Synthesis and Preparation

The synthesis of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be approached through various synthetic routes, depending on the available starting materials and desired scale of production. While the search results don't provide a specific synthesis procedure for this exact compound, we can infer potential synthetic routes based on related tetrahydroisoquinoline derivatives documented in the literature .

Related Synthetic Methods

The literature describes various methods for synthesizing substituted tetrahydroisoquinolines. One such method mentioned in the search results involves the reaction of acetylcyclohexanone derivatives with cyanothioacetamide to form tetrahydroisoquinoline(2H)-3-thiones, which can undergo further transformations. While this specific method doesn't directly apply to our target compound, it provides insights into potential synthetic strategies for related structures .

Structural Characterization

Comprehensive characterization of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is essential for confirming its identity and purity. Various analytical techniques can be employed for this purpose, including spectroscopic methods and X-ray crystallography. While specific characterization data for this exact compound is limited in the search results, we can discuss the typical approaches used for similar compounds .

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used for structural elucidation of organic compounds like ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

In NMR analysis, the 1H NMR spectrum would typically show signals for the aromatic protons, methoxy groups, ethyl carboxylate group, and the protons in the tetrahydroisoquinoline ring. The 13C NMR would provide information about the carbon framework, including the carbonyl carbon of the ester group, aromatic carbons, and aliphatic carbons .

IR spectroscopy would reveal characteristic absorption bands for functional groups present in the molecule, such as the C=O stretching of the ester group, C-O stretching of the methoxy groups, and N-H stretching of the secondary amine .

X-ray Crystallography

Biological Activities and Applications

Structure-Activity Relationships

The search results highlight the importance of substituent effects on the bioactivity of tetrahydroisoquinoline derivatives. For instance, result notes that "there is an interaction effect between substituents on the A-ring and the C-ring, and the activity of compounds depends on the combined effect of substituents on both the A-ring and the C-ring." This suggests that the specific arrangement of substituents in ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, including the methoxy groups at positions 5 and 8, could significantly influence its biological properties .

Further, the same source mentions that "the bioactivity of the compounds should be related with the electron density distribution of the conjugated system," which indicates that the electronic properties of our target compound, influenced by its methoxy substituents and tetrahydroisoquinoline core, could be key determinants of its potential biological activities .

Related Compounds and Structural Analogs

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate belongs to a broader family of tetrahydroisoquinoline derivatives with diverse structural variations. Understanding the relationship between our target compound and its structural analogs can provide valuable insights into potential modifications for enhancing specific properties or activities .

Tetrahydroisoquinoline Derivatives

The search results mention several tetrahydroisoquinoline derivatives with various substitution patterns. For instance, result discusses 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones and their derivatives, which differ from our target compound in terms of substituents and additional functionalities .

Similarly, result refers to 2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts, which share the dimethoxy substitution pattern (albeit at positions 7 and 8 rather than 5 and 8) with our target compound but differ in the degree of saturation of the heterocyclic ring and the presence of a quaternary nitrogen .

Structure Modification Strategies

Based on the information in the search results, several strategies for modifying the structure of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate could be considered for potential enhancement of specific properties. These might include:

  • Variation of the ester group, such as changing the ethyl moiety to other alkyl or aryl groups

  • Introduction of additional substituents on the aromatic ring

  • Modification of the methoxy groups, such as replacement with other alkoxy or functional groups

  • Functionalization of the nitrogen atom to form quaternary salts

  • Conversion of the tetrahydroisoquinoline to dihydroisoquinoline or fully aromatic isoquinoline structures

Such modifications could potentially lead to compounds with enhanced biological activities or improved physicochemical properties for specific applications .

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